N,N-Dimethyldipropylenetriamine
Overview
Description
N,N-Dimethyldipropylenetriamine is an aliphatic acyclic amine known for its versatile applications in various fields. It is a liquid short-chained polyamine that carries primary, secondary, and tertiary amine functionalities. This compound is primarily used as an epoxy and polyurethane catalyst and as a hardener or crosslinker for epoxy resins .
Mechanism of Action
Target of Action
Dimethyldipropylenetriamine, also known as N,N-Dimethyldipropylenetriamine, is a liquid short-chained polyamine . It carries primary, secondary, and tertiary amine functionalities . The compound’s primary targets are epoxy and polyurethane, where it acts as a catalyst via the tertiary amine . It also serves as a hardener or crosslinker for epoxy via the primary and secondary amine .
Mode of Action
The compound interacts with its targets (epoxy and polyurethane) to initiate a reaction . This interaction results in significant advances in chemical processes . The compound’s performance can be adjusted via parts by weight (pbw), and it cures highly efficiently with 7.5 pbw .
Biochemical Pathways
The compound is commonly used to develop polymeric systems for gene delivery . It may be used to prepare a biodegradable amphiphilic polycationic copolymer, poly(ethylene oxide)-b-poly(3-caprolactone-g-DP) [PEO-b-P(CL-g-DP)] . It can also be used to develop a second-generation aminoglycoside 6′-N-acetyltransferase (AAC(6′) inhibitor) .
Result of Action
The compound’s action results in the hardening of epoxy resins, which are mainly used in areas of applications like adhesive, coatings, and paints . It is a fast and efficient epoxy hardener suitable for cold curing applications . The kinetics, Tg, and mechanics are comparable to AEPIP (N-aminoethylpiperazine) and TETA (Triethylenetetramine) .
Action Environment
The action, efficacy, and stability of Dimethyldipropylenetriamine can be influenced by various environmental factors. It’s worth noting that the compound’s performance can be adjusted via parts by weight (pbw), suggesting that its action can be controlled to some extent .
Biochemical Analysis
Biochemical Properties
Dimethyldipropylenetriamine plays a significant role in biochemical reactions. It is primarily used as an epoxy and polyurethane catalyst and as a hardener or crosslinker for epoxy . The compound interacts with various enzymes and proteins to exert its effects. For instance, it can be used to prepare a biodegradable amphiphilic polycationic copolymer .
Molecular Mechanism
At the molecular level, Dimethyldipropylenetriamine exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyldipropylenetriamine can change over time. It has been observed that the compound has a fast and efficient curing effect suitable for cold curing applications . Information about the product’s stability, degradation, and long-term effects on cellular function is currently limited.
Preparation Methods
N,N-Dimethyldipropylenetriamine can be synthesized through several synthetic routes. One common method involves the reaction of dimethylamine with dipropylenetriamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous processing to achieve high yields and purity .
Chemical Reactions Analysis
N,N-Dimethyldipropylenetriamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.
Scientific Research Applications
N,N-Dimethyldipropylenetriamine has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic reactions, particularly in polymer synthesis.
Biology: It plays a role in developing polymeric systems for gene delivery.
Medicine: It is employed in the synthesis of biodegradable cationic copolymers for drug delivery systems.
Comparison with Similar Compounds
N,N-Dimethyldipropylenetriamine is unique due to its combination of primary, secondary, and tertiary amine functionalities. Similar compounds include:
Triethylenetetramine: Another polyamine with multiple amine groups, used in similar applications.
N-aminoethylpiperazine: A compound with primary and secondary amine groups, used as a curing agent for epoxy resins.
Bis(3-aminopropyl)amine: A polyamine with two primary amine groups, used in polymer synthesis.
This compound stands out due to its balanced reactivity and versatility in various chemical processes.
Properties
IUPAC Name |
N'-[3-(dimethylamino)propyl]propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c1-11(2)8-4-7-10-6-3-5-9/h10H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKZWUPRGQMQJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2033445 | |
Record name | Dimethyldipropylenetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2033445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10563-29-8 | |
Record name | Dimethyldipropylenetriamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10563-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyldipropylenetriamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediamine, N3-(3-aminopropyl)-N1,N1-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyldipropylenetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2033445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-(3-aminopropyl)-N,N-dimethylpropane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.032 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLDIPROPYLENETRIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B15K0N6194 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dimethyldipropylenetriamine can act as a tridentate or tetradentate ligand, coordinating metal ions through its amine nitrogen atoms. [, ] The specific coordination mode depends on factors like the metal ion, the presence of other ligands, and pH. This coordination can influence the electronic and steric properties of the metal center, impacting its reactivity and catalytic activity. [] For instance, Dimethyldipropylenetriamine-based cobalt(III) complexes have demonstrated varying degrees of phenoxazinone synthase activity, influenced by the ligand's coordination mode and the presence of labile sites on the metal complex. []
A: Dimethyldipropylenetriamine has the molecular formula C8H21N3 and a molecular weight of 159.28 g/mol. [] Spectroscopic characterization, particularly 1H NMR, is crucial for confirming its structure and analyzing its interactions with other molecules. []
A: Dimethyldipropylenetriamine's performance and applications under various conditions are an active area of research. For example, thermally stable derivatives of propylenepolyamines, potentially including Dimethyldipropylenetriamine, have shown potential as protective additives in lubricating oils used in challenging environments like hydrogen sulfide-containing gas compressors. []
A: Dimethyldipropylenetriamine, as a ligand, can modify the reactivity of metal centers in catalytic systems. For instance, a copper(I)-Dimethyldipropylenetriamine complex effectively catalyzes the homocoupling of terminal alkynes to produce 1,3-diynes. [] This catalytic system is advantageous due to its robustness, mild reaction conditions, and high yields. []
ANone: While specific computational studies on Dimethyldipropylenetriamine were not detailed in the provided research, computational tools like molecular modeling and QSAR (Quantitative Structure-Activity Relationship) studies can be valuable for predicting its interactions with other molecules, its behavior in various environments, and for designing derivatives with improved properties.
A: The presence of three amine groups in Dimethyldipropylenetriamine allows for flexible coordination with metal ions, impacting the stability and reactivity of the resulting complexes. [, ] Modifying the Dimethyldipropylenetriamine structure, such as by altering the alkyl chain length or introducing additional functional groups, could fine-tune its coordination ability, potentially leading to enhanced catalytic activity or selectivity in specific reactions.
ANone: As with any chemical compound, handling Dimethyldipropylenetriamine requires adherence to safety regulations and guidelines. Specific information regarding its toxicity, safety profile, and permissible exposure limits should be consulted from relevant safety data sheets and regulatory bodies.
A: Yes, Dimethyldipropylenetriamine can be incorporated into polymers. For instance, it can be grafted onto cationic amphiphilic copolymers to create materials suitable for delivering microRNA (miRNA) to cancer cells. [] The inclusion of Dimethyldipropylenetriamine likely contributes to the copolymer's cationic charge, aiding in complex formation with negatively charged miRNA and facilitating cellular uptake. []
A: Yes, there are other polyamines and ligands with structures and properties comparable to Dimethyldipropylenetriamine. Researchers often explore these alternatives to identify compounds with improved performance, reduced toxicity, or lower cost for specific applications. [, ]
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